2-(4-Bromophenoxy)-N'-(furan-2-ylmethylene)propanehydrazide 2-(4-Bromophenoxy)-N'-(furan-2-ylmethylene)propanehydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16100606
InChI: InChI=1S/C14H13BrN2O3/c1-10(20-12-6-4-11(15)5-7-12)14(18)17-16-9-13-3-2-8-19-13/h2-10H,1H3,(H,17,18)/b16-9+
SMILES:
Molecular Formula: C14H13BrN2O3
Molecular Weight: 337.17 g/mol

2-(4-Bromophenoxy)-N'-(furan-2-ylmethylene)propanehydrazide

CAS No.:

Cat. No.: VC16100606

Molecular Formula: C14H13BrN2O3

Molecular Weight: 337.17 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenoxy)-N'-(furan-2-ylmethylene)propanehydrazide -

Specification

Molecular Formula C14H13BrN2O3
Molecular Weight 337.17 g/mol
IUPAC Name 2-(4-bromophenoxy)-N-[(E)-furan-2-ylmethylideneamino]propanamide
Standard InChI InChI=1S/C14H13BrN2O3/c1-10(20-12-6-4-11(15)5-7-12)14(18)17-16-9-13-3-2-8-19-13/h2-10H,1H3,(H,17,18)/b16-9+
Standard InChI Key PDVPTRFSCXKPCR-CXUHLZMHSA-N
Isomeric SMILES CC(C(=O)N/N=C/C1=CC=CO1)OC2=CC=C(C=C2)Br
Canonical SMILES CC(C(=O)NN=CC1=CC=CO1)OC2=CC=C(C=C2)Br

Introduction

2-(4-Bromophenoxy)-N'-(furan-2-ylmethylene)propanehydrazide is a synthetic organic compound belonging to the hydrazide class, featuring a bromophenoxy group and a furan moiety. These structural components contribute to its unique chemical properties and potential biological activities. The compound is of interest in medicinal chemistry and organic synthesis due to its possible applications in pharmaceuticals.

Synthesis Steps:

  • Precursor Preparation: The synthesis begins with the preparation of necessary precursors, such as 4-bromophenol and furan-2-carbaldehyde.

  • Hydrazone Formation: The hydrazone functional group is formed by reacting the aldehyde with a hydrazine derivative in the presence of an acid catalyst.

  • Coupling Reaction: The bromophenoxy group is introduced through a coupling reaction, often facilitated by a base.

Chemical Reactions:

Reaction TypeReagentsConditions
OxidationPotassium permanganateAqueous solution, room temperature
ReductionSodium borohydrideEthanol, reflux

Biological Activities and Potential Applications

Research into the biological activities of 2-(4-Bromophenoxy)-N'-(furan-2-ylmethylene)propanehydrazide is ongoing, with potential applications as an anti-cancer agent or in other therapeutic areas. The compound's unique structure suggests it could interact with biological targets in ways that inhibit disease progression.

Potential Therapeutic Areas:

  • Anti-Cancer: Studies are exploring its efficacy against various cancer cell lines.

  • Infectious Diseases: Its structural features may allow it to target pathogens effectively.

Analytical Techniques for Characterization

Comprehensive analyses using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of 2-(4-Bromophenoxy)-N'-(furan-2-ylmethylene)propanehydrazide. These methods provide detailed information about the compound's molecular structure and help in identifying impurities.

Analytical Techniques:

TechniquePurpose
NMR SpectroscopyStructural confirmation
Mass SpectrometryMolecular weight and purity assessment

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